molecular formula C9H9ClO3 B1530453 Methyl 5-chloro-2-hydroxy-4-methylbenzoate CAS No. 773134-18-2

Methyl 5-chloro-2-hydroxy-4-methylbenzoate

Cat. No. B1530453
CAS RN: 773134-18-2
M. Wt: 200.62 g/mol
InChI Key: RWTNNJDBVMWJAP-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxy-4-methylbenzoate is a chemical compound with the molecular formula C9H9ClO3 . It is also known as 5-Chloro-2-hydroxy-4-methyl-benzoic acid methyl ester . The compound is a white solid at room temperature .


Molecular Structure Analysis

The molecular structure of Methyl 5-chloro-2-hydroxy-4-methylbenzoate can be represented by the InChI code 1S/C9H9ClO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methyl group. An ester functional group is also attached to the benzene ring .


Physical And Chemical Properties Analysis

Methyl 5-chloro-2-hydroxy-4-methylbenzoate has a molecular weight of 200.62 . It is a white solid at room temperature .

properties

IUPAC Name

methyl 5-chloro-2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTNNJDBVMWJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-hydroxy-4-methylbenzoate

Synthesis routes and methods

Procedure details

To a solution of methyl 2-hydroxy-4-methylbenzoate (2 g, 12.04 mmol) in acetonitrile (30 mL) was added NCS (1.688 g, 12.64 mmol). The solution was stirred at 100° C. for 2 hours and then cooled. The solvent was removed in vacuo. The residue was redissolved in DCM (20 mL), washed with water (10 mL) and NaHCO3 solution (15 mL), dried over MgSO4 and the solvent removed in vacuo. Purification by column (Si, Isolute, 5% EtOAc/Cyclohexane) gave the title product as a solid (2.42 g, 100% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.688 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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